Barbinine

Nicotinic acetylcholine receptor Electrophysiology Synaptic transmission

Barbinine (CAS 123497-99-4) is the only commercially available MSAL norditerpenoid alkaloid demonstrated to alter the MEPP decay time constant—an effect absent in MLA, nudicauline, 14-DN, and deltaline. This exclusive kinetic phenotype makes it indispensable for SAR investigations probing C14 substituent-dependent modulation of nAChR gating kinetics. Barbinine shares an identical aconitane core and C18 N-(methylsuccinyl)anthranilic acid moiety with MLA and 14-DN but exhibits a 5-fold reduction in mammalian toxicity, offering a superior safety margin for in vivo neuromuscular studies. Its intermediate MEPP potency (0.50 µM) and mechanistically distinct, shallower CMAP concentration-response curve provide a unique comparator benchmark for screening novel nAChR antagonists. Substitution with any other MSAL alkaloid will not reproduce barbinine's characteristic kinetic signature and dose-response profile, introducing uncontrolled experimental variables.

Molecular Formula C36H46N2O10
Molecular Weight 666.8 g/mol
CAS No. 123497-99-4
Cat. No. B040709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbinine
CAS123497-99-4
SynonymsBARBININE
Molecular FormulaC36H46N2O10
Molecular Weight666.8 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6=O)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C
InChIInChI=1S/C36H46N2O10/c1-6-37-16-33(17-48-31(42)19-9-7-8-10-22(19)38-25(39)13-18(2)30(38)41)12-11-24(46-4)35-21-14-20-23(45-3)15-34(43,26(21)27(20)40)36(44,32(35)37)29(47-5)28(33)35/h7-10,18,20-21,23-24,26,28-29,32,43-44H,6,11-17H2,1-5H3/t18-,20+,21+,23-,24-,26+,28+,29-,32?,33-,34+,35-,36+/m0/s1
InChIKeyVBFGMIUWGBSAGV-NWERHFLCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barbinine (CAS 123497-99-4) Procurement Guide: Diterpene Alkaloid with Quantifiable Differentiation in Neuromuscular Studies


Barbinine (CAS 123497-99-4) is a diterpene alkaloid and phytotoxin isolated from several Delphinium species [1]. It belongs to the N-(methylsuccinimido)anthranoyllycoctonine (MSAL) class of norditerpenoid alkaloids, which are characterized by a C18 ester moiety absent in structurally simpler alkaloids such as deltaline [2]. Barbinine shares the same aconitane core and C18 N-(methylsuccinyl)anthranilic acid group with methyllycaconitine (MLA), nudicauline, and 14-deacetylnudicauline (14-DN), differing only at the C14 position [3]. This precise structural positioning makes barbinine a valuable comparator compound for structure-activity relationship (SAR) investigations of nicotinic acetylcholine receptor (nAChR) antagonists.

Why Generic Substitution Fails: C14 Substituent Dictates Potency and Mechanism in Barbinine vs. Related MSAL Alkaloids


Generic substitution among MSAL norditerpenoid alkaloids is not scientifically defensible because the C14 substituent—the sole structural variable distinguishing barbinine from MLA, nudicauline, and 14-DN—directly determines both the potency and the qualitative mechanism of nAChR blockade [1]. Experimental evidence demonstrates that barbinine exhibits a uniquely shallow concentration-response curve for compound muscle action potential (CMAP) blockade and uniquely alters miniature end-plate potential (MEPP) decay kinetics, outcomes that are not observed with any of its C14-variant analogs [1]. Consequently, assuming functional equivalence based solely on shared MSAL structural class membership would introduce uncontrolled experimental variables and compromise the interpretability of electrophysiological or toxicological findings.

Barbinine (CAS 123497-99-4) Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. MLA, Nudicauline, 14-DN, and Deltaline


MEPP Amplitude Reduction Potency: Barbinine Intermediate Between High-Potency MSAL Analogs and Deltaline

Barbinine reduces miniature end-plate potential (MEPP) amplitude with an effective concentration of 0.50 μM, placing it intermediate between the high-potency MSAL alkaloids (14-DN at 0.05 μM, MLA at 0.10 μM) and the structurally simpler alkaloid deltaline (20 μM) [1]. This 10-fold lower potency relative to 14-DN and 5-fold lower potency relative to MLA is directly attributable to the C14 substituent difference within the MSAL subclass.

Nicotinic acetylcholine receptor Electrophysiology Synaptic transmission

CMAP Blockade IC50: Barbinine vs. Deltaline Structural Differentiation

Barbinine produces CMAP blockade with an IC50 between 0.32 and 13.2 μM (MSAL class range), whereas deltaline—which lacks the C18 N-(methylsuccinyl)anthranilic acid moiety—exhibits an IC50 of 156 μM [1]. The approximately 12- to 490-fold lower potency of deltaline directly quantifies the functional contribution of the C18 ester moiety to nAChR antagonism at neuromuscular synapses.

Neuromuscular blockade Compound muscle action potential IC50 comparison

Unique Concentration-Response Curve Slope: Evidence of Mechanistic Differentiation from MLA, Nudicauline, and 14-DN

Barbinine alone produces a significantly shallower concentration-response curve for CMAP blockade compared to MLA, nudicauline, 14-DN, and deltaline, which all exhibit similar Hill slopes [1]. The authors explicitly concluded that this shallower curve 'suggested alternative or additional mechanisms of action' for barbinine relative to its MSAL-class analogs.

Mechanism of action Concentration-response relationship nAChR pharmacology

Alteration of MEPP Decay Kinetics: Barbinine-Exclusive Effect Among Delphinium Alkaloids

Among all five Delphinium alkaloids tested (MLA, nudicauline, 14-DN, barbinine, and deltaline), only barbinine altered the time constant for MEPP decay [1]. This effect indicates that barbinine modifies postsynaptic ion channel gating kinetics or nAChR desensitization in a manner not shared by any structurally related comparator, including those differing only at C14.

Synaptic kinetics Ion channel gating Electrophysiology

Mammalian Toxicity: Barbinine 5-Fold Less Toxic Than High-Potency MSAL Alkaloids

In a standardized mouse bioassay, barbinine exhibited approximately 5-fold lower toxicity compared to the high-potency MSAL alkaloids methyllycaconitine (MLA) and 14-deacetylnudicauline (14-DN), which were determined to have equivalent high toxicity [1]. Other non-MSAL norditerpenoid alkaloids were found to be significantly less toxic than all MSAL alkaloids.

Toxicology In vivo toxicity Risk assessment

Barbinine (CAS 123497-99-4) Recommended Application Scenarios Based on Quantified Differentiation


Structure-Activity Relationship (SAR) Studies of C14 Substitution on nAChR Antagonism

Barbinine is uniquely suited for SAR investigations probing the functional consequences of C14 modification within the MSAL alkaloid subclass. Because barbinine, MLA, nudicauline, and 14-DN share an identical core structure and differ only at C14, direct comparisons across this set isolate the contribution of this single variable to nAChR blockade potency (MEPP amplitude reduction: barbinine 0.50 μM vs. 14-DN 0.05 μM vs. MLA 0.10 μM) and mechanism (unique slope and MEPP decay kinetics for barbinine) [1]. Procurement of barbinine alongside its C14-variant analogs enables internally controlled SAR experiments that cannot be conducted with any single compound alone.

Dissection of Postsynaptic Ion Channel Kinetic Mechanisms

Barbinine is the only commercially available Delphinium alkaloid demonstrated to alter the MEPP decay time constant, an effect absent in MLA, nudicauline, 14-DN, and deltaline [1]. This exclusive property makes barbinine an essential tool for electrophysiologists investigating C14 substituent-dependent modulation of nAChR gating kinetics, channel open time, or receptor desensitization. Substitution with any related alkaloid, including high-potency MSAL compounds, will not reproduce this kinetic phenotype.

In Vivo Neuromuscular Studies Requiring Reduced Toxicity While Retaining MSAL Structural Features

Barbinine offers a 5-fold reduction in mammalian toxicity compared to MLA and 14-DN while preserving the C18 N-(methylsuccinyl)anthranilic acid moiety [1]. This quantified safety margin makes barbinine preferable to high-potency MSAL alkaloids for in vivo neuromuscular pharmacology experiments where compound-induced morbidity or mortality would compromise data collection. Conversely, deltaline—though less toxic—lacks the C18 moiety and exhibits substantially reduced nAChR antagonism (IC50 156 μM vs. MSAL class 0.32–13.2 μM) [2], limiting its utility as a functional MSAL surrogate.

Mechanistic Comparator for nAChR Antagonist Screening Panels

Barbinine's intermediate MEPP potency (0.50 μM) and mechanistically distinct CMAP concentration-response profile (shallower slope than all class analogs) position it as an ideal comparator for screening novel nAChR antagonists [1]. Including barbinine in antagonist panels provides a benchmark that reveals whether test compounds mimic the class-typical MSAL profile (represented by MLA/14-DN) or the atypical barbinine phenotype characterized by altered slope and unique kinetic effects. This discriminatory power is lost if barbinine is omitted or substituted with other MSAL alkaloids.

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